Cas no 7735-42-4 (1,16-Hexadecanediol)

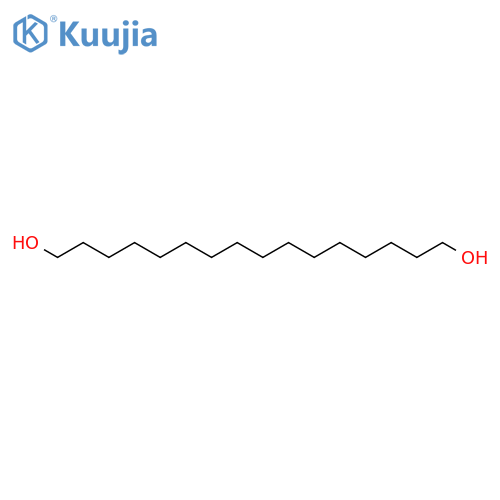

1,16-Hexadecanediol structure

商品名:1,16-Hexadecanediol

1,16-Hexadecanediol 化学的及び物理的性質

名前と識別子

-

- 1,16-hexadecanediol

- 1,16-Hexydecanediol

- Hexadecane-1,16-diol

- 1,16-Dihydroxyhexadecane

- Hexadecamethylene Glycol

- GJBXIPOYHVMPQJ-UHFFFAOYSA-N

- 1,16 Hexadecandiol

- 1,16-hexadecane-diol

- KSC205A7B

- QSPL 082

- SBB071703

- Urea, compounded with 1,

- UNII-Z799LHM79S

- CHEBI:195244

- A904674

- alpha,omega-hexadecanediol

- AMY37896

- MFCD00002821

- C16H34O2

- hexadecan-1,16-diol

- 7735-42-4

- 23079-20-1

- NS00037911

- AKOS015856534

- DTXSID7064788

- EINECS 231-794-9

- 1,16-Hexadecanediol, 97%

- H0552

- Urea, compounded with 1,16-hexadecanediol

- T72930

- SCHEMBL318857

- FT-0606055

- Z799LHM79S

- AS-57115

- SY051530

- CS-0158377

- CHEMBL448715

- DA-48981

- 1,16-Hexadecanediol

-

- MDL: MFCD00002821

- インチ: 1S/C16H34O2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h17-18H,1-16H2

- InChIKey: GJBXIPOYHVMPQJ-UHFFFAOYSA-N

- ほほえんだ: O([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])O[H]

計算された属性

- せいみつぶんしりょう: 258.25600

- どういたいしつりょう: 258.255880323g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 15

- 複雑さ: 121

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 5.7

- トポロジー分子極性表面積: 40.5

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 0.8878 (rough estimate)

- ゆうかいてん: 90.0 to 94.0 deg-C

- ふってん: 200°C/4mmHg(lit.)

- 屈折率: 1.4760 (estimate)

- PSA: 40.46000

- LogP: 4.43240

1,16-Hexadecanediol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM342438-1g |

1,16-Hexadecanediol |

7735-42-4 | 95%+ | 1g |

$92 | 2023-02-01 | |

| Chemenu | CM342438-250mg |

1,16-Hexadecanediol |

7735-42-4 | 95%+ | 250mg |

$79 | 2022-09-29 | |

| eNovation Chemicals LLC | Y1007748-5g |

1,16-HEXADECANEDIOL |

7735-42-4 | 95% | 5g |

$300 | 2024-06-05 | |

| Key Organics Ltd | AS-57115-5G |

hexadecane-1,16-diol |

7735-42-4 | >95% | 5g |

£297.00 | 2025-02-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | QX998-1g |

1,16-Hexadecanediol |

7735-42-4 | 95.0%(GC) | 1g |

¥1247.0 | 2022-05-30 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | QX998-200mg |

1,16-Hexadecanediol |

7735-42-4 | 95.0%(GC) | 200mg |

¥409.0 | 2022-05-30 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0552-1G |

1,16-Hexadecanediol |

7735-42-4 | >95.0%(GC) | 1g |

¥440.00 | 2024-04-15 | |

| abcr | AB136589-1 g |

1,16-Hexadecanediol; 95% |

7735-42-4 | 1g |

€179.70 | 2022-03-25 | ||

| eNovation Chemicals LLC | Y1007748-5g |

1,16-HEXADECANEDIOL |

7735-42-4 | 95% | 5g |

$300 | 2025-02-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1229017-250mg |

1,16-Hexadecanediol |

7735-42-4 | 98% | 250mg |

¥100.00 | 2024-07-28 |

1,16-Hexadecanediol サプライヤー

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

(CAS:7735-42-4)

注文番号:SFD2037

在庫ステータス:

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Wednesday, 11 December 2024 17:03

価格 ($):

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:7735-42-4)1,16-Hexanedecanediol

注文番号:LE7508

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:57

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:7735-42-4)1,16-十六烷二醇

注文番号:LE26882252

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:59

価格 ($):discuss personally

1,16-Hexadecanediol 関連文献

-

Neville Boden,Richard J. Bushby,Andrew N. Cammidge,Ahmed El-Mansoury,Philip S. Martin,Zhibao Lu J. Mater. Chem. 1999 9 1391

-

2. Microbiological oxidation of long-chain aliphatic compounds. Part II. Branched-chain alkanesD. F. Jones J. Chem. Soc. C 1968 2809

-

Jesse V. Gavette,Kang-Da Zhang,Dariush Ajami,Julius Rebek Org. Biomol. Chem. 2014 12 6561

-

Kunal S. Mali,Nicholas Pearce,Steven De Feyter,Neil R. Champness Chem. Soc. Rev. 2017 46 2520

-

Grégory Lecollinet,Rachel Auzély-Velty,Thierry Benvegnu,Daniel Plusquellec,Grégory Lecollinet,Grahame Mackenzie,John W. Goodby Chem. Commun. 1998 1571

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:7735-42-4)1,16-HEXADECANEDIOL

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:7735-42-4)1,16-Hexadecanediol

清らかである:99%/99%/99%

はかる:25.0g/50.0g/100.0g

価格 ($):168.0/322.0/634.0